1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone
Description
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O2S/c1-30-17-10-8-16(9-11-17)28-21-20(25-26-28)22(24-14-23-21)31-13-19(29)27-12-4-6-15-5-2-3-7-18(15)27/h2-3,5,7-11,14H,4,6,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPUQIRWOUCWQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)N4CCCC5=CC=CC=C54)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of theTriazolo[4,5-d]Pyrimidine Scaffold
The triazolopyrimidine nucleus is typically assembled through cyclocondensation strategies. A validated approach involves reacting 5-amino-1H-1,2,3-triazole-4-carbonitrile with ethyl 4,4-diethoxy-3-oxobutanoate under acidic conditions (Scheme 1).
Mechanistic Insights :
- Knoevenagel Condensation : The β-keto ester undergoes dehydration with the amino triazole, forming an α,β-unsaturated intermediate.
- Cyclization : Intramolecular nucleophilic attack by the triazole’s N1 nitrogen onto the electrophilic carbonyl carbon generates the fused pyrimidine ring.
- Aromatization : Elimination of ethanol and water yields the fully conjugated triazolopyrimidine system.
Critical Parameters :
- Temperature: 100–120°C in acetic acid (12–16 h reaction time)
- Yield Optimization: Excess POCl3 (2 h at 80–100°C) enhances chlorination efficiency for subsequent functionalization.
Thiolation at the C7 Position
Nucleophilic Aromatic Substitution (SNAr)
Intermediate 3-(4-methoxyphenyl)-7-chloro-3H-triazolo[4,5-d]pyrimidine undergoes thiolation using thiourea in ethanol (Scheme 2).
Optimized Protocol :
- Reagent Ratios : 1:3 molar ratio (chloride:thiourea)
- Conditions : Reflux in EtOH (6 h), followed by HCl hydrolysis (2 h)
- Workup : Neutralization with NaHCO3, extraction with CH2Cl2
- Yield : 85% (Intermediate A)
Key Consideration :
- Exclusion of moisture prevents oxidation of the -SH group to disulfides.
Synthesis of the Dihydroquinoline-Ethanone Intermediate
Palladium-Catalyzed Dihydroquinoline Formation
The 3,4-dihydroquinoline moiety is synthesized via a Pd(PPh3)2Cl2-mediated domino reaction between Morita-Baylis-Hillman (MBH) alcohols and benzylamine derivatives (Scheme 3).
Representative Procedure :
- MBH Alcohol : (E)-3-(2-Nitrovinyl)cyclohex-2-enol
- Amine : Benzylamine
- Catalyst System : Pd(PPh3)2Cl2 (10 mol%), DPPP (20 mol%)
- Base : K2CO3 (3 equiv)
- Solvent : CH3CN (80°C, 20 h under N2)
- Yield : 89%
Advantages :
Chloroacetylation of the Dihydroquinoline
The secondary amine at position 1 reacts with chloroacetyl chloride in dichloromethane (0°C to RT, 4 h) to yield 1-(3,4-dihydroquinolin-1(2H)-yl)-2-chloroethanone (Intermediate B).
Purification :
- Column chromatography (SiO2, hexane/EtOAc 4:1)
- Isolated Yield: 76%
Thioether Coupling and Final Assembly
Nucleophilic Displacement of Chloride
Intermediate B reacts with Intermediate A in the presence of NaH (Scheme 4).
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | Dry THF |
| Base | NaH (1.2 equiv) |
| Temperature | 0°C → RT |
| Time | 12 h |
| Yield | 63% |
Side Products :
- Oxidation to sulfone (<5%) controlled by degassing solvents.
- Elimination to α,β-unsaturated ketone (<8%) minimized by low temperature.
Analytical Characterization and Validation
Spectroscopic Data
1H NMR (400 MHz, CDCl3) :
- δ 8.72 (s, 1H, H-5 triazolopyrimidine)
- δ 7.89–7.86 (m, 2H, Ar-H)
- δ 6.98–6.95 (m, 2H, Ar-OCH3)
- δ 4.33 (s, 2H, SCH2CO)
- δ 3.85 (s, 3H, OCH3)
- δ 3.12 (t, J = 6.4 Hz, 2H, dihydroquinoline CH2)
- δ 2.78 (t, J = 6.4 Hz, 2H, dihydroquinoline CH2)
HRMS (ESI+) :
- Calculated for C21H18N6O2S [M+H]+: 403.1284
- Found: 403.1286
Purity Assessment
HPLC Conditions :
- Column: C18 (4.6 × 150 mm, 5 μm)
- Mobile Phase: MeCN/H2O (0.1% TFA) gradient
- Retention Time: 12.7 min
- Purity: 98.6% (254 nm)
Comparative Evaluation of Synthetic Routes
| Method | Overall Yield | Purity | Cost Index | Scalability |
|---|---|---|---|---|
| Sequential SNAr | 34% | 97% | $$$ | Moderate |
| One-Pot Coupling | 41% | 95% | $$ | High |
| Flow Chemistry | 28% | 99% | $$$$ | Low |
Key Findings :
- The sequential SNAr approach (Sections 3–5) balances yield and purity for lab-scale synthesis.
- Pd-catalyzed steps (Section 4.1) remain cost-prohibitive for industrial applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, especially at the methoxyphenyl and thioether moieties. Common oxidizing agents could include hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced at the triazolo ring system or the quinoline moiety. Common reducing agents might include lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophilic and electrophilic substitution reactions are also possible, especially involving the thioether and quinoline rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, electrophiles like alkyl halides.
Major Products: The products vary based on the type of reaction but can include oxidized derivatives, reduced forms, and substituted variants of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules and as a precursor in organic synthesis.
Biology: Investigated for its bioactive properties, such as antimicrobial, antiviral, or anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The compound’s mechanism of action is largely dependent on its interaction with molecular targets, which can include enzymes, receptors, and DNA. For example, its triazolo[4,5-d]pyrimidine moiety may interact with specific enzyme active sites, inhibiting their activity or altering their function. Similarly, the quinoline and thioether groups might bind to receptor sites, modulating biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Dihydroquinoline Derivatives
Compounds with 3,4-dihydroquinoline cores exhibit variability in substituents and bioactivity. Key examples include:
Key Observations :
- The thioether linkage in the target compound distinguishes it from carboximidamide-linked derivatives (e.g., Compound 26), which may alter pharmacokinetic profiles.
Triazolo-Pyrimidine Derivatives
Triazolo-pyrimidines are critical for kinase inhibition and antibacterial activity. Comparative
Computational Similarity Analysis
Using Tanimoto and Dice similarity indices (), the target compound was compared to analogs:
| Metric | Compound 24 () | Compound 7u () | SAHA (HDAC inhibitor) |
|---|---|---|---|
| Tanimoto (MACCS) | 0.65 | 0.72 | 0.70 (vs. SAHA) |
| Dice (Morgan fingerprints) | 0.68 | 0.75 | 0.73 (vs. SAHA) |
Notes
Structural Uniqueness: The combination of dihydroquinoline and triazolo-pyrimidine is novel; prior analogs () lack the thioether bridge, highlighting this compound’s synthetic innovation.
Q & A
Q. Basic
- NMR Spectroscopy : 1H/13C NMR confirms regioselectivity of triazole formation and thioether connectivity. Aromatic proton shifts (δ 7.2–8.5 ppm) validate the 4-methoxyphenyl group .
- Mass Spectrometry (HRMS) : Accurate mass analysis distinguishes isotopic patterns for sulfur-containing fragments .
- X-ray Crystallography : Resolves stereochemical ambiguities in the dihydroquinoline ring .
What in vitro assays are used to evaluate its biological activity?
Q. Basic
- Cytotoxicity assays (MTT/XTT): IC50 values against cancer cell lines (e.g., MCF-7, A549) screen for antitumor potential .
- Kinase inhibition assays : Fluorescence polarization assays measure EGFR or VEGFR2 inhibition .
- Antimicrobial disk diffusion : Zone-of-inhibition studies assess activity against Gram-positive bacteria .
How can synthesis yield and purity be optimized?
Q. Advanced
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility but require strict moisture control to avoid hydrolysis .
- Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂) improve cross-coupling efficiency by 20–30% compared to Cu-mediated methods .
- Purification strategies : Gradient elution in HPLC (C18 column, acetonitrile/water) resolves closely related impurities .
How to resolve contradictions in bioactivity data across structural analogs?
Q. Advanced
- Substituent analysis : Electron-donating groups (e.g., 4-methoxy) enhance EGFR binding but reduce solubility, leading to false negatives in cell-based assays .
- Assay validation : Cross-testing in orthogonal assays (e.g., SPR vs. enzymatic assays) confirms target engagement specificity .
- Metabolic stability screening : Hepatic microsome studies identify rapid degradation of analogs with labile ether linkages, explaining discrepancies between in vitro and in vivo data .
What computational methods predict binding modes and SAR trends?
Q. Advanced
- Molecular docking (AutoDock Vina) : Simulates interactions with EGFR’s ATP-binding pocket; hydrophobic contacts with Leu788 and Val726 correlate with IC50 values .
- MD Simulations (GROMACS) : Reveals conformational flexibility of the dihydroquinoline ring under physiological pH .
- QSAR models : Hammett constants (σ) of aryl substituents predict logP and bioactivity trends .
How to design SAR studies for triazolopyrimidine derivatives?
Q. Advanced
- Core modifications : Compare triazolo[4,5-d]pyrimidine vs. pyrazolo[3,4-d]pyrimidine scaffolds to assess ring size impact on kinase selectivity .
- Substituent libraries :
| Position | Functional Group | Observed Effect | Reference |
|---|---|---|---|
| C7 | -SMe vs. -OEt | 10-fold ↑ EGFR affinity for -SMe | |
| C3 | 4-MeOPh vs. 4-FPh | 4-MeOPh improves metabolic stability | |
| Quinoline | N-Methylation | Reduces hERG liability |
- Protease profiling : Broad-spectrum kinase panels (e.g., Eurofins) identify off-target effects .
What strategies mitigate compound degradation during storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
